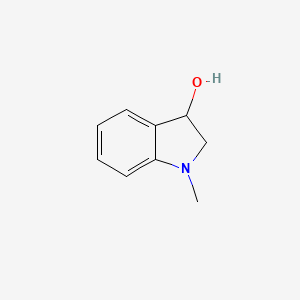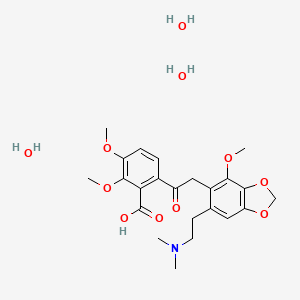
Narceine trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Narceine trihydrate is an opium alkaloid derived from the Papaver somniferum (opium poppy) plant. It is a bitter, crystalline compound known for its narcotic effects. Historically, it was used as a substitute for morphine due to its similar properties. The compound’s name is derived from the Greek word “nárkē,” meaning numbness, and the suffix “-ine,” which is commonly used for alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Narceine trihydrate can be synthesized from narcotine through a series of chemical reactions. The preparation involves the use of various reagents and conditions to achieve the desired crystalline form. One common method involves the use of Roser & Hope and Hope & Robinson’s techniques .
Industrial Production Methods: In industrial settings, this compound is typically obtained as clusters of silky, prismatic needles from water. The compound has a melting point of 176°C and is slightly soluble in water . Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Narceine trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of narceine, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Narceine trihydrate has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a building block for synthesizing other complex molecules .
Biology:
- Studied for its effects on various biological systems.
- Investigated for its potential as an anti-malarial agent .
Medicine:
- Historically used as a mild hypnotic and to allay cough.
- Research into its potential use in cancer treatment due to its selective cytotoxicity and genotoxicity .
Industry:
- Utilized in the preparation of research chemicals.
- Employed in the synthesis of drugs like chloroquine .
Mécanisme D'action
Narceine trihydrate exerts its effects through interactions with specific molecular targets and pathways. It has a weak morphine-like action, affecting the central nervous system. The compound’s mechanism involves binding to opioid receptors, leading to analgesic and narcotic effects . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Narceine trihydrate is unique among opium alkaloids due to its specific chemical structure and properties. Similar compounds include:
Noscapine: Another opium alkaloid with anti-tumor activity.
Papaverine: Known for its vasodilatory effects.
Codeine: Commonly used as a pain reliever and cough suppressant.
Morphine: A potent analgesic with a high potential for addiction
Propriétés
Formule moléculaire |
C23H33NO11 |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid;trihydrate |
InChI |
InChI=1S/C23H27NO8.3H2O/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27;;;/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27);3*1H2 |
Clé InChI |
MYBNKRVFDPXQSN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


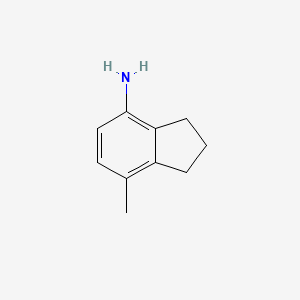
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
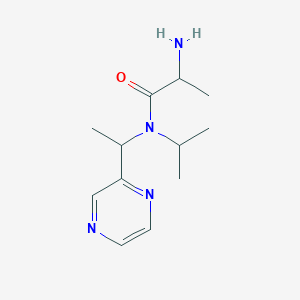
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
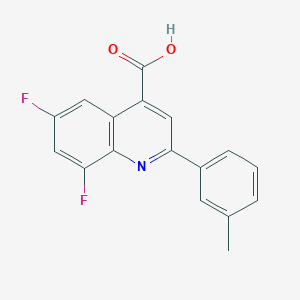
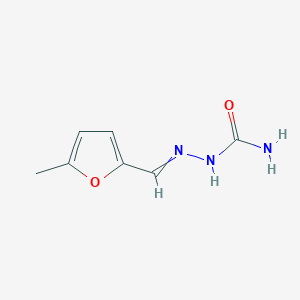
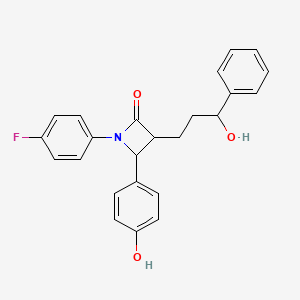

![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)
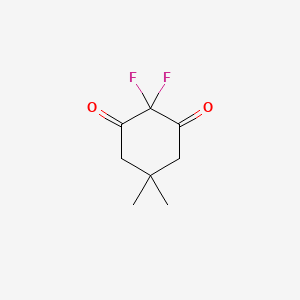
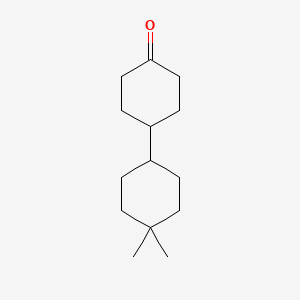
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
